

commercial suppliers of 2-Chloro-1-p-tolyl-ethanone

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: 2-Chloro-1-p-tolyl-ethanone

Cat. No.: B1583557

[Get Quote](#)

An In-depth Technical Guide to **2-Chloro-1-p-tolyl-ethanone** for Researchers and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides an in-depth exploration of **2-Chloro-1-p-tolyl-ethanone**, a critical reagent in synthetic chemistry and drug discovery. From sourcing and quality control to practical applications and safety protocols, this document serves as a comprehensive resource for researchers, scientists, and professionals in the field of drug development.

Introduction to 2-Chloro-1-p-tolyl-ethanone: A Versatile Building Block

2-Chloro-1-p-tolyl-ethanone, also known as 2-chloro-1-(4-methylphenyl)ethanone or p-methylphenacyl chloride, is an organic compound with the chemical formula C₉H₉ClO.[1][2]

This acetophenone derivative features a chloroacetyl group attached to a p-tolyl ring, making it a valuable intermediate in a variety of chemical syntheses.[1] Its significance in research and development stems from its utility as a precursor for a range of biologically active molecules.

Key Properties:

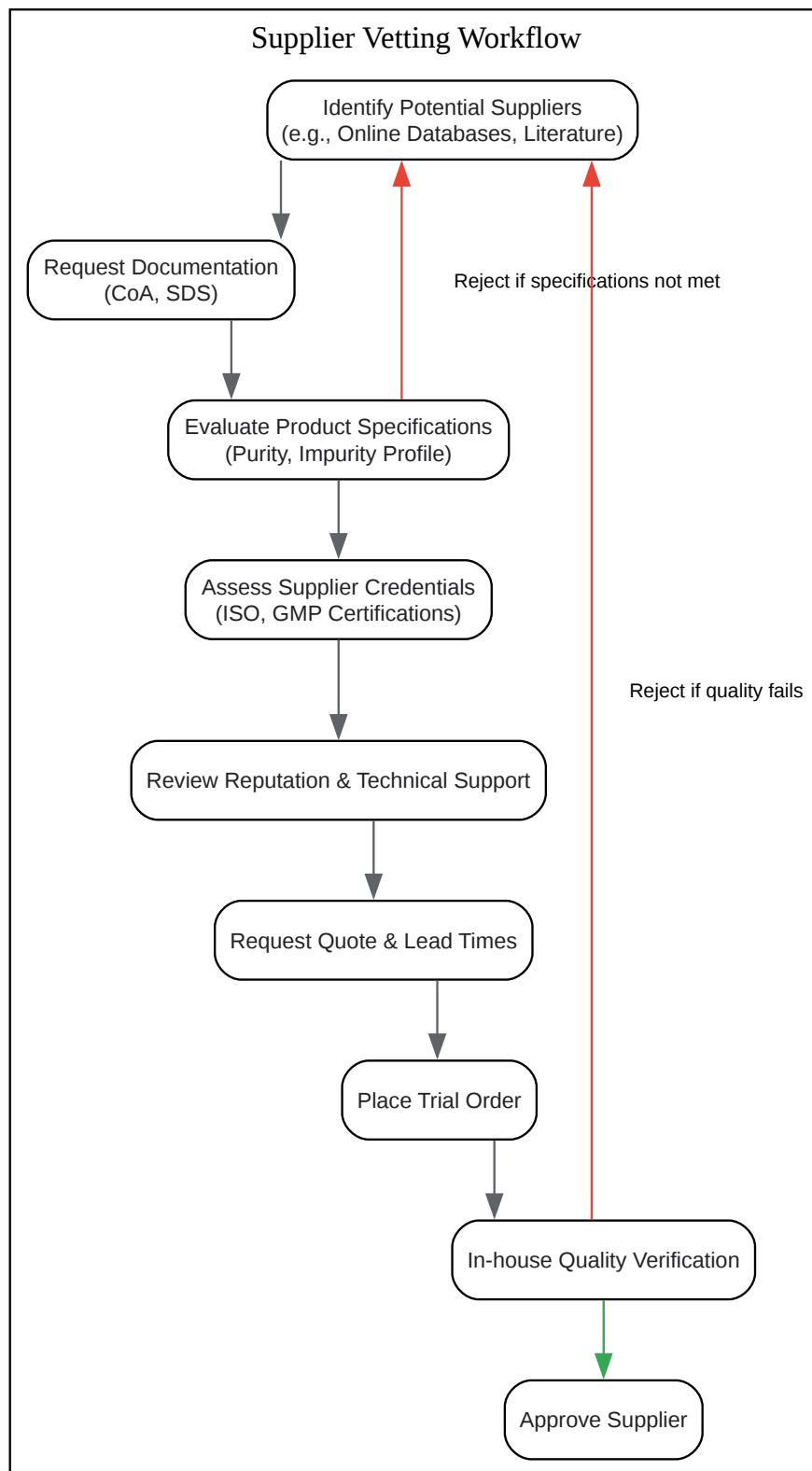
- Molecular Weight: 168.62 g/mol [1][2][3]
- Appearance: White to light yellow powder or crystals[4][5]

- Melting Point: Approximately 55.0 to 59.0 °C[1][2][4][5]
- CAS Number: 4209-24-9[1][2][3]

The reactivity of the α -chloro ketone functionality allows for facile nucleophilic substitution, making it a versatile starting material for the synthesis of diverse heterocyclic compounds and other complex organic molecules.

Sourcing and Procurement: A Guide to Selecting a Reliable Supplier

The quality and purity of starting materials are paramount in research and drug development. Selecting a reputable commercial supplier for **2-Chloro-1-p-tolyl-ethanone** is a critical first step to ensure the reliability and reproducibility of experimental results.


Key Considerations for Supplier Selection

When evaluating potential suppliers, researchers should consider the following factors:

- Product Quality and Purity: The supplier should provide a detailed Certificate of Analysis (CoA) for each batch, specifying the purity (typically >95-98%) and analytical methods used for verification (e.g., GC).[3][4][5]
- Regulatory Compliance and Certifications: For pharmaceutical development, suppliers with certifications such as Good Manufacturing Practices (GMP) and ISO certifications are preferred, as they adhere to stringent quality management standards.[6]
- Documentation and Transparency: Availability of comprehensive Safety Data Sheets (SDS) is essential for proper handling and safety assessment.[4]
- Technical Support and Expertise: Suppliers with a strong team of chemists and technical experts can provide valuable support and custom synthesis services if required.[7][8]
- Reputation and Experience: Established suppliers with a long history in the pharmaceutical and biotech sectors are often more reliable.[6][7]

Workflow for Supplier Vetting

The following diagram illustrates a logical workflow for selecting and qualifying a supplier for **2-Chloro-1-p-tolyl-ethanone**.

[Click to download full resolution via product page](#)

Caption: A stepwise process for identifying, evaluating, and approving a commercial supplier.

Comparison of Commercial Suppliers

The following table provides a summary of notable commercial suppliers of **2-Chloro-1-p-tolyl-ethanone**.

Supplier	Purity	Available Documentation	Key Strengths
TCI Chemicals	>98.0% (GC)	SDS, Specifications, CoA ^{[4][5]}	High purity products, extensive documentation available online.
Santa Cruz Biotechnology	≥95%	CoA available ^[3]	Wide range of biochemicals for research use.
ChemicalBook	Varies by listing	MSDS, CAS Info ^{[2][9][10]}	Acts as a directory for numerous suppliers, primarily from China. ^[2]
Smolecule	Not specified	General product info ^[1]	Provides general information and applications.
Merck (Sigma-Aldrich)	Not specified in search	SDS, CoA typically available	Leading supplier to the life science industry with a focus on regulatory support.

Applications in Research and Drug Development

2-Chloro-1-p-tolyl-ethanone is a versatile intermediate with several documented applications in scientific research and drug development.

Synthesis of Agrochemicals

Derivatives of **2-Chloro-1-p-tolyl-ethanone** are utilized in agricultural chemistry as fungicides to control phytopathogenic fungi.[1][9][10]

Precursor for Antibacterial Agents

This compound serves as a starting material for the synthesis of clinafloxacin triazole hybrids, which have demonstrated both antifungal and antibacterial properties.[1][9][10]

Biochemical Research and Metabolic Studies

2-Chloro-1-p-tolyl-ethanone has been identified as an inhibitor of pyruvate dehydrogenase (PDH), an enzyme crucial for glucose oxidation.[1][9][10] This inhibitory action suggests potential therapeutic applications in metabolic disorders such as diabetes and ischemia.[1][9][10]

Role in Organic Synthesis

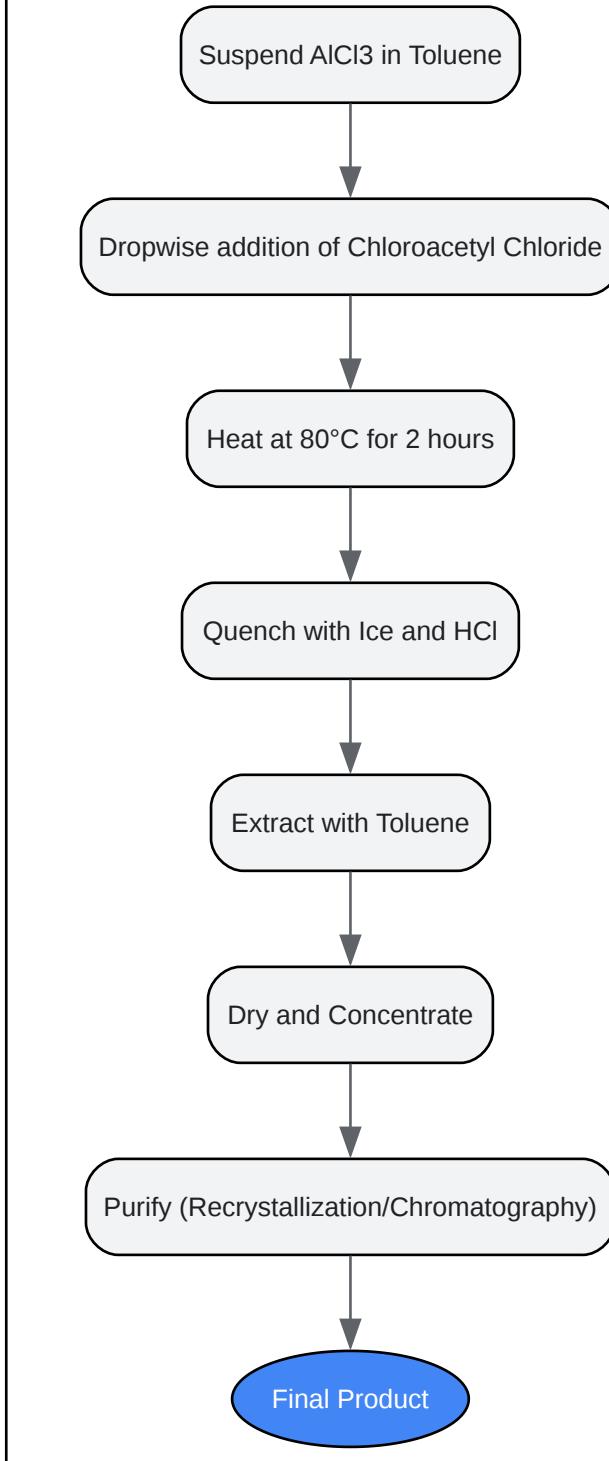
The compound is also employed in environmentally friendly photo-oxidation reactions for the conversion of aromatic alcohols to carboxylic acids or ketones.[1]

Experimental Protocol: Synthesis of **2-Chloro-1-p-tolyl-ethanone**

The following is a typical laboratory-scale synthesis of **2-Chloro-1-p-tolyl-ethanone** via a Friedel-Crafts acylation reaction.

Materials and Reagents

- Anhydrous toluene (40 mL)
- Anhydrous aluminum chloride (5.60 g, 40 mmol)
- Chloroacetyl chloride (4.52 g, 40 mmol)
- Crushed ice (100 g)
- Concentrated hydrochloric acid (10 mL)


- Round-bottom flask with a reflux condenser
- Dropping funnel
- Magnetic stirrer and heating mantle

Step-by-Step Procedure

- Reaction Setup: In a clean, dry round-bottom flask, suspend anhydrous aluminum chloride in anhydrous toluene.
- Addition of Acylating Agent: Slowly add chloroacetyl chloride dropwise to the suspension using a dropping funnel.[1][9][10]
- Heating and Reaction: After the addition is complete and the aluminum chloride has dissolved, heat the mixture to approximately 80°C and maintain this temperature for 2 hours with continuous stirring.[1][9][10]
- Quenching: Cool the reaction mixture to room temperature and then carefully pour it into a beaker containing crushed ice and concentrated hydrochloric acid.[1][9][10]
- Extraction and Isolation: Transfer the mixture to a separatory funnel. Extract the organic layer with toluene.[1][9][10]
- Drying and Concentration: Dry the organic layer over an anhydrous drying agent (e.g., sodium sulfate), filter, and concentrate the solvent under reduced pressure to yield the crude product.
- Purification (Optional): The crude product can be further purified by recrystallization or column chromatography to obtain high-purity **2-Chloro-1-p-tolyl-ethanone**.

Synthesis Workflow Diagram

Synthesis of 2-Chloro-1-p-tolyl-ethanone

[Click to download full resolution via product page](#)

Caption: A schematic representation of the synthesis protocol for **2-Chloro-1-p-tolyl-ethanone**.

Safety, Handling, and Storage

2-Chloro-1-p-tolyl-ethanone is a hazardous compound and must be handled with appropriate safety precautions.

- Hazards: It may be corrosive to metals and can cause severe skin burns and eye damage.[4][5] It can also be harmful if swallowed.[1][11]
- Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, chemical-resistant gloves, and a lab coat.[12][13] Work in a well-ventilated area or a fume hood.
- First Aid:
 - Inhalation: Move to fresh air.[12][13]
 - Skin Contact: Immediately remove contaminated clothing and wash the affected area with soap and water.[12][13]
 - Eye Contact: Rinse cautiously with water for several minutes.[4][12][13]
 - Ingestion: Rinse mouth with water and do not induce vomiting.[4][12][13]
- Storage: Store in a corrosive-resistant container in a cool, dry, and well-ventilated area, away from incompatible materials.[4]

Conclusion

2-Chloro-1-p-tolyl-ethanone is a valuable and versatile chemical intermediate for researchers and drug development professionals. A thorough understanding of its properties, applications, and safe handling procedures is essential for its effective and responsible use in a laboratory setting. By carefully selecting reliable suppliers and adhering to established protocols, scientists can leverage this compound to advance their research and development goals.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Buy 2-Chloro-1-p-tolyl-ethanone | 4209-24-9 [smolecule.com]
- 2. 4209-24-9 CAS MSDS (2-Chloro-1-p-tolyl-ethanone) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 3. scbt.com [scbt.com]
- 4. 2-Chloro-1-(p-tolyl)ethan-1-one | 4209-24-9 | TCI (Shanghai) Development Co., Ltd. [tcichemicals.com]
- 5. 2-Chloro-1-(p-tolyl)ethan-1-one | 4209-24-9 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]
- 6. globalpharmatek.com [globalpharmatek.com]
- 7. sarchemlabs.com [sarchemlabs.com]
- 8. BLDpharm - Reliable research chemicals supplier [bldpharm.com]
- 9. 2-Chloro-1-p-tolyl-ethanone | 4209-24-9 [chemicalbook.com]
- 10. 2-Chloro-1-p-tolyl-ethanone | 4209-24-9 [amp.chemicalbook.com]
- 11. 2-Chloro-1-(4-methylphenyl)ethan-1-one | C9H9ClO | CID 237805 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 12. echemi.com [echemi.com]
- 13. chemicalbook.com [chemicalbook.com]
- To cite this document: BenchChem. [commercial suppliers of 2-Chloro-1-p-tolyl-ethanone]. BenchChem, [2026]. [Online PDF]. Available at: <https://www.benchchem.com/product/b1583557#commercial-suppliers-of-2-chloro-1-p-tolyl-ethanone>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com